An In-depth Technical Guide to 11-Oxomogroside V: Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to 11-Oxomogroside V: Structure, Properties, and Experimental Analysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 11-Oxomogroside V, a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This document details its chemical structure, physicochemical properties, and relevant experimental protocols for its isolation and analysis, adhering to a technical format for a scientific audience.
Chemical Identity and Structure
11-Oxomogroside V is a derivative of Mogroside V, a major sweetening component of monk fruit.[1] The presence of a ketone group at the C-11 position distinguishes it from Mogroside V and modulates its biological activity.[2]
Systematic Name: (3β,9β,10α,24R)-24-[(O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl)oxy]-3-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-25-hydroxy-9-methyl-19-norlanost-5-en-11-one[1]
Chemical Formula: C₆₀H₁₀₀O₂₉[1][3]
Molecular Weight: 1285.4 g/mol [1]
The structure consists of a mogrol aglycone, which is a cucurbitane-type triterpenoid, attached to five glucose units. The key structural feature is the carbonyl group at the C-11 position of the aglycone.
Physicochemical and Biological Data
11-Oxomogroside V is a crystalline solid with notable antioxidant properties.[1] Its solubility has been reported in various solvents, which is a critical consideration for experimental design.
Table 1: Physicochemical Properties of 11-Oxomogroside V
| Property | Value | Reference |
| Molecular Formula | C₆₀H₁₀₀O₂₉ | [1] |
| Molecular Weight | 1285.4 | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 1 mg/ml, DMSO: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Table 2: In Vitro Antioxidant Activity of 11-Oxomogroside V
| Activity Assay | EC₅₀ (μg/mL) | Reference |
| Superoxide (O₂⁻) Scavenging | 4.79 | [1][5] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [5] |
| Hydroxyl Radical (•OH) Scavenging | 146.17 | [5] |
| •OH-induced DNA Damage Inhibition | 3.09 | [1] |
Table 3: Quantification of 11-Oxomogroside V in Siraitia grosvenorii Tissues
| Plant Material | Concentration (mg/g Dry Weight) | Reference |
| Mesocarp Callus | 0.66 | [6][7] |
| Cell Suspension from Mesocarp | 0.68 | [7] |
Experimental Protocols
The following sections detail generalized methodologies for the isolation, purification, and quantification of 11-Oxomogroside V from its natural source.
This protocol describes a general workflow for extracting and purifying mogrosides from dried monk fruit.[2][6]
-
Extraction:
-
Mix dried and powdered monk fruit with deionized water in a 1:10 (w/v) ratio.
-
Heat the mixture to 60-80°C for 2-3 hours with continuous stirring.
-
Filter the mixture to separate the aqueous extract from the solid plant material.
-
Repeat the extraction process on the residue to maximize the yield and combine the aqueous extracts.
-
-
Initial Purification using Macroporous Resin:
-
Pass the combined crude aqueous extract through a pre-conditioned macroporous resin column.
-
Wash the column with deionized water to elute polar impurities such as sugars and pigments.
-
Elute the mogroside-rich fraction from the column using 30-70% aqueous ethanol.
-
Concentrate the collected eluate using a rotary evaporator to obtain a crude mogroside extract.
-
-
Final Purification by HPLC:
-
Further purify the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water.
-
Collect the fractions corresponding to the peak of 11-Oxomogroside V to yield the purified compound.
-
This protocol provides a validated method for the quantitative analysis of 11-Oxomogroside V.[8]
-
Chromatographic System: HPLC with UV detection.
-
Column: ODS C18 Column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Acetonitrile and water in a gradient elution program.
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Quantification: Determine the concentration of 11-Oxomogroside V by comparing its peak area to a calibration curve constructed using certified reference standards. The reported linear range for this method is 0.5985-14.9625 μg (r = 0.9984).[8]
The following chemiluminescence-based assays can be used to determine the radical scavenging activity of 11-Oxomogroside V.[2][5]
-
Superoxide Radical (O₂⁻) Scavenging Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the 11-Oxomogroside V sample.
-
Initiate the reaction by adding pyrogallol, which generates O₂⁻ via autoxidation.
-
Measure the chemiluminescence intensity immediately over time.
-
Calculate the percentage of scavenging by comparing the chemiluminescence intensity of the sample to a control lacking the sample.
-
-
Hydroxyl Radical (•OH) Scavenging Assay:
-
Generate hydroxyl radicals via a Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the 11-Oxomogroside V sample to the reaction system.
-
Measure the chemiluminescence intensity. The degree of inhibition of chemiluminescence corresponds to the •OH scavenging activity.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation and analysis of 11-Oxomogroside V from monk fruit.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 11-oxo-mogroside V | C60H100O29 | CID 14525331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 5. 11-Oxo-mogroside V | CAS:126105-11-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
